Cas no 2229651-96-9 (4-(2-methoxy-5-methylphenyl)but-3-en-2-amine)

4-(2-Methoxy-5-methylphenyl)but-3-en-2-amine is a specialized organic compound featuring a butenylamine backbone substituted with a methoxy-methylphenyl group. Its structure combines an aromatic moiety with an unsaturated aliphatic chain, making it a versatile intermediate in synthetic organic chemistry. The presence of both electron-donating methoxy and methyl groups enhances its reactivity in electrophilic aromatic substitution and conjugate addition reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where its amine functionality allows for further derivatization. Its well-defined stereochemistry and stability under standard conditions contribute to its utility in targeted synthesis applications.
4-(2-methoxy-5-methylphenyl)but-3-en-2-amine structure
2229651-96-9 structure
Product Name:4-(2-methoxy-5-methylphenyl)but-3-en-2-amine
CAS No:2229651-96-9
MF:C12H17NO
MW:191.269483327866
CID:6041726
PubChem ID:165785667
Update Time:2025-06-11

4-(2-methoxy-5-methylphenyl)but-3-en-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methoxy-5-methylphenyl)but-3-en-2-amine
    • 2229651-96-9
    • EN300-1806184
    • Inchi: 1S/C12H17NO/c1-9-4-7-12(14-3)11(8-9)6-5-10(2)13/h4-8,10H,13H2,1-3H3/b6-5+
    • InChI Key: XFLYEYWEUUSDSP-AATRIKPKSA-N
    • SMILES: O(C)C1C=CC(C)=CC=1/C=C/C(C)N

Computed Properties

  • Exact Mass: 191.131014166g/mol
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 4-(2-methoxy-5-methylphenyl)but-3-en-2-amine

Professional Introduction to 4-(2-methoxy-5-methylphenyl)but-3-en-2-amine (CAS No. 2229651-96-9)

4-(2-methoxy-5-methylphenyl)but-3-en-2-amine, chemically designated as 4-(2-methoxy-5-methylphenyl)but-3-en-2-amine, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its unique Chemical Abstracts Service (CAS) number 2229651-96-9, has garnered attention due to its structural complexity and potential biological activities. The presence of both aromatic and alkenyl functional groups, coupled with an amine substituent, makes it a versatile scaffold for the development of novel therapeutic agents.

The structure of 4-(2-methoxy-5-methylphenyl)but-3-en-2-amine features a phenyl ring substituted at the 2-position with a methoxy group and at the 5-position with a methyl group, linked to a butenyl chain terminated by an amine functionality. This arrangement creates a molecule with potential for diverse interactions with biological targets, including enzymes and receptors. The stereochemistry of the butenyl moiety and the electronic properties of the aromatic system are critical factors that influence its reactivity and biological efficacy.

In recent years, there has been growing interest in the development of pharmaceutical intermediates that exhibit dual functionality, allowing for targeted modulation of biological pathways. The compound 4-(2-methoxy-5-methylphenyl)but-3-en-2-amine fits well within this category, as its molecular design allows for modifications at multiple sites. For instance, the amine group can be further functionalized to introduce additional pharmacophores, while the aromatic ring provides a platform for selective binding interactions.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The aromatic ring system of 4-(2-methoxy-5-methylphenyl)but-3-en-2-amine can interact with key residues in kinase active sites, while the amine group can form hydrogen bonds or coordinate with metal ions involved in catalytic processes. Recent studies have demonstrated that similar scaffolds have shown promise in inhibiting tyrosine kinases, which are overactive in many cancer types.

The chemical synthesis of 4-(2-methoxy-5-methylphenyl)but-3-en-2-amine involves multi-step organic transformations, including condensation reactions, reduction steps, and aromatic substitutions. Advanced synthetic methodologies, such as cross-coupling reactions and transition-metal catalysis, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also allow for greater control over regioselectivity and stereoselectivity.

From a biological perspective, the compound has been investigated for its potential role in modulating neurotransmitter systems. The presence of both methoxy and methyl groups on the aromatic ring suggests that it may interact with serotonergic or dopaminergic receptors, which are implicated in mood disorders and neurodegenerative diseases. Preliminary studies have shown that derivatives of this scaffold exhibit binding affinity to certain receptor subtypes, warranting further exploration.

The pharmacokinetic properties of 4-(2-methoxy-5-methylphenyl)but-3-en-2-amine are also under scrutiny. Factors such as solubility, metabolic stability, and distribution must be carefully considered to ensure that it behaves effectively within biological systems. Computational modeling techniques have been utilized to predict these properties, aiding in the optimization process before moving into preclinical testing.

In conclusion, 4-(2-methoxy-5-methylphenyl)but-3-en-2-am ine (CAS No. 2229651-96-9) represents a promising candidate for further research in medicinal chemistry. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a significant role in the development of next-generation pharmaceuticals.

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